molecular formula C8H13ClO4S B2535603 Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate CAS No. 2044713-64-4

Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate

Cat. No.: B2535603
CAS No.: 2044713-64-4
M. Wt: 240.7
InChI Key: BXUVNXCLQYDOCH-UHFFFAOYSA-N
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Description

Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate (CAS 2044713-64-4) is a chemical reagent with the molecular formula C 8 H 13 ClO 4 S and a molecular weight of 240.71 g/mol . Its structure features a cyclohexane ring that is simultaneously substituted with a methyl ester group at the 1-position and a highly reactive chlorosulfonyl group at the 4-position . The chlorosulfonyl group is a versatile handle for further chemical transformation, making this compound a valuable synthetic intermediate or building block in organic and medicinal chemistry research. This compound is related to a class of cyclohexane carboxylates that serve as key precursors in synthetic chemistry . While specific biological data for this exact molecule is not extensively published in the available literature, compounds with the chlorosulfonyl functional group are known to be used in the synthesis of more complex molecules, such as benzofuranyl derivatives, which are scaffolds of significant research interest for their bioactive properties . The reactivity of the chlorosulfonyl group allows it to participate in reactions to form sulfonamides or sulfonate esters, which are common motifs in drug discovery and development. The supplier provides this product as a high-purity material, with a typical grade of 95.0% or higher . It is offered in various quantities, such as 0.05g packages, to meet diverse research needs . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions and handling procedures are required, and researchers should consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Properties

IUPAC Name

methyl 4-chlorosulfonylcyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO4S/c1-13-8(10)6-2-4-7(5-3-6)14(9,11)12/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUVNXCLQYDOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044713-64-4
Record name methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate
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Preparation Methods

Nucleophilic Substitution Followed by Sulfur Oxidation

A prominent method involves introducing a sulfhydryl (-SH) group at the 4-position of methyl cyclohexane-1-carboxylate, followed by oxidation to the sulfonyl chloride. This approach leverages the reactivity of thiols with chlorinating agents like sulfuryl chloride (SO₂Cl₂).

Step 1: Synthesis of Methyl 4-Bromocyclohexane-1-carboxylate
Radical bromination of methyl cyclohexane-1-carboxylate using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) selectively introduces a bromine atom at the 4-position. Alternative methods include photobromination or directed bromination using transition-metal catalysts, though regioselectivity remains a challenge in aliphatic systems.

Step 2: Thiolation via Nucleophilic Substitution
The brominated intermediate undergoes substitution with sodium hydrosulfide (NaSH) in polar aprotic solvents (e.g., DMF), yielding methyl 4-mercaptocyclohexane-1-carboxylate. This step requires anhydrous conditions to avoid hydrolysis of the ester group.

Step 3: Conversion to Sulfonyl Chloride
Treatment of the thiol with SO₂Cl₂ at -40°C in tetrahydrofuran (THF) or acetic acid directly forms the sulfonyl chloride. The exothermic reaction necessitates controlled addition to prevent violent decomposition.

Alternative Routes Involving Cyclohexene Intermediates

Diels-Alder Cycloaddition with Functionalized Dienophiles

A retrosynthetic approach involves constructing the cyclohexane ring via a [4+2] cycloaddition between a diene and a dienophile pre-functionalized with ester and sulfonyl chloride precursors. For example:

  • Dienophile : Acetylenedicarboxylate esters.
  • Diene : 1,3-Butadiene derivatives with protected sulfhydryl groups.

Post-cycloaddition hydrogenation of the cyclohexene intermediate and subsequent oxidation of the thiol ether to sulfonyl chloride could yield the target compound. However, stereochemical control and functional group compatibility require further optimization.

Friedel-Crafts Acylation and Sulfonation

While traditionally used for aromatic systems, Friedel-Crafts acylation has been adapted for cyclohexane derivatives under high-pressure conditions. For instance, Lewis acid-catalyzed (e.g., AlCl₃) acylation of cyclohexane with chloroacetyl chloride forms a ketone intermediate, which is reduced to the alcohol and esterified. Subsequent sulfonation with chlorosulfonic acid introduces the sulfonyl chloride group, though regioselectivity remains problematic.

Critical Analysis of Reaction Conditions and Yield Optimization

Solvent and Temperature Effects

  • Bromination : Radical bromination in CCl₄ at 80°C achieves moderate yields (~50%) but requires rigorous exclusion of oxygen.
  • Thiolation : Reactions in DMF at 60°C for 12 hours provide substitution efficiencies >80%.
  • SO₂Cl₂ Reaction : Conducted at -40°C to mitigate side reactions, with THF as the solvent to enhance solubility.

Catalytic Enhancements

Enzymatic catalysis, as demonstrated in asymmetric reductive amination of cyclohexanones, offers a template for improving stereoselectivity in thiolation steps. Immobilized lipases or thioredoxin reductases could potentially accelerate sulfur-based transformations.

Comparative Evaluation of Synthetic Routes

Method Advantages Limitations Yield*
Nucleophilic Substitution High functional group tolerance Regioselective bromination challenging ~60%
Diels-Alder Approach Stereochemical control Multi-step, high catalyst loadings ~40%
Friedel-Crafts Sulfonation Scalable for industrial use Poor regioselectivity, side reactions ~35%

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorosulfonyl Group

The chlorosulfonyl group undergoes nucleophilic substitution reactions, enabling diverse derivatization:

Reaction TypeReagents/ConditionsProducts/Applications
Amine Substitution Primary/secondary aminesSulfonamide derivatives
Azide Formation Sodium azide (NaN₃)Sulfonyl azides for click chemistry
Alkoxy Substitution Alcohols (e.g., methanol, ethanol)Sulfonate esters

Key Findings :

  • In synthesizing NKCC1 inhibitors, sulfonamide derivatives were generated by replacing -SO₂Cl with alkylamine groups (e.g., n-hexyl or 3,3-dimethylbutyl chains) .

  • Azide substitution facilitates the synthesis of sulfonyl azides, intermediates for further cycloaddition reactions .

Hydrolysis Reactions

Both functional groups undergo hydrolysis under acidic or basic conditions:

Reaction SiteConditionsProduct
Chlorosulfonyl Group Aqueous NaOH/H₂SO₄4-(Sulfonic acid)cyclohexane-1-carboxylate
Methyl Ester H₃O⁺ or LiOH/H₂O4-(Chlorosulfonyl)cyclohexane-1-carboxylic acid

Key Findings :

  • Hydrolysis of the ester group yields carboxylic acids, critical for synthesizing 4-(aminomethyl)cyclohexanecarboxylic acid derivatives .

  • Simultaneous hydrolysis of both groups produces dicarboxylic or disulfonic acids, though reaction selectivity depends on pH and temperature .

Catalytic Coupling Reactions

The compound participates in cross-coupling reactions mediated by transition metals:

Reaction TypeCatalysts/PartnersProducts
Copper-Catalyzed Acridine photocatalysts, Cu(I)Sulfonamides, sulfonyl azides
Palladium-Mediated Aryl halides, Pd(PPh₃)₄Biaryl sulfones

Key Findings :

  • Photocatalytic decarboxylative amidosulfonation enables direct conversion to sulfonamides, bypassing intermediate steps .

  • Copper-catalyzed methods achieve >80% yields in sulfonamide synthesis under mild conditions .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 150°C, releasing SO₂ and HCl gases .

  • Solubility : Poor aqueous solubility (<10 μM) necessitates organic solvents (e.g., DMF, THF) for reactions .

  • Hazards : Corrosive; requires handling under inert conditions .

Scientific Research Applications

Synthetic Organic Chemistry

Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate serves as an intermediate in synthesizing complex organic molecules. It is particularly valuable for creating sulfonamides and other derivatives through nucleophilic substitution reactions.

Key Reactions :

  • Nucleophilic Substitution : The chlorosulfonyl group reacts with nucleophiles, leading to the formation of new compounds.
  • Esterification and Hydrolysis : The carboxylate ester group participates in various reactions, enhancing the compound's versatility.
ApplicationDescription
Intermediate for SulfonamidesUsed in the formation of sulfonamides through nucleophilic substitution.
Synthesis of Specialty ChemicalsActs as a precursor for various specialty chemicals in industrial applications.

Biological Research

The compound has been investigated for its potential roles in modifying biomolecules for research purposes. Its ability to inhibit certain enzymes through covalent modification enables researchers to study enzyme mechanisms effectively.

Mechanisms of Action :

  • Enzyme Inhibition : this compound can act as an inhibitor by covalently modifying active sites on enzymes.
  • Biological Assays : It serves as a probe in assays to study protein interactions and biochemical pathways.
Study FocusFindings
Enzyme InteractionEffective inhibition of enzyme activity through covalent modification observed in kinetic assays.
Protein Interaction StudiesUtilized as a probe to investigate enzyme mechanisms and interactions.

Pharmaceutical Development

Due to its unique reactivity, this compound is being explored for potential applications in drug development. Its structural properties may contribute to the design of new therapeutic agents.

Potential ApplicationsDescription
Drug DevelopmentInvestigated for its potential as a building block for pharmaceuticals due to its reactivity with biomolecules.
Anticancer ResearchPreliminary studies indicate potential anticancer properties through enzyme inhibition mechanisms.

Case Study 1: Enzyme Interaction

In a study examining the interaction of this compound with specific enzymes, researchers demonstrated that the compound effectively inhibited enzyme activity via covalent modification. Kinetic assays measured substrate conversion rates, highlighting its utility in enzyme mechanism studies.

Case Study 2: Synthesis of Sulfonamides

Research focused on synthesizing sulfonamide derivatives using this compound as an intermediate showed promising results. The derivatives exhibited significant biological activity against various pathogens, establishing the compound's relevance in medicinal chemistry.

Mechanism of Action

The mechanism of action of Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds. The carboxylate ester group can also participate in esterification and hydrolysis reactions, contributing to the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

Comparative Structural Analysis

Key structural differences among similar compounds include:

  • Ester Group : Methyl vs. ethyl esters influence solubility and steric effects. For example, Ethyl 4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate (ethyl ester) has a molecular weight of 286.75 g/mol, compared to methyl esters like Methyl 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylate (266.72 g/mol) .
  • Substituents : Chlorosulfonyl groups (e.g., in Methyl 4-[(chlorosulfonyl)methyl]benzoate) enhance electrophilicity, while fluorine or aryl groups (e.g., in Ethyl 4-fluorophenyl derivatives) modulate lipophilicity and steric bulk .
  • Ring System: Cubane-based derivatives (e.g., Methyl 4-chlorocubanecarboxylate) exhibit rigid, non-cyclohexane frameworks, altering conformational stability compared to flexible cyclohexane rings .

Physicochemical Properties and Stability

  • Solubility : Maleimide derivatives like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (IV) and its sulfosuccinimidyl analog (VII) demonstrate good solubility in aqueous reaction mixtures, critical for bioconjugation applications .
  • Stability : Chlorosulfonyl-containing compounds (e.g., Ethyl 4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate) may exhibit pH-sensitive stability, akin to maleimide derivatives, which are stable at pH 7.0 but decompose under acidic conditions .
  • Thermal Stability : Methyl 4-[(chlorosulfonyl)methyl]benzoate has a melting point of 116–117°C, suggesting moderate thermal stability, while ethyl esters with fluorinated substituents (e.g., ) may have lower melting points due to increased molecular flexibility .

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/Stability Applications Reference ID
Ethyl 4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate C₁₀H₁₆ClFO₄S 286.75 Chlorosulfonyl, Fluorine Not reported; stable at pH 7.0 Biochemical scaffolds
Methyl 4-[(chlorosulfonyl)methyl]benzoate C₉H₉ClO₄S 248.68 Chlorosulfonyl, Benzene ring 116–117°C Organic synthesis
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (IV) C₁₄H₁₈N₂O₆ 310.30 Maleimide, Cyclohexane Stable at pH 7.0, 30°C Enzyme conjugation
Methyl 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylate C₁₄H₁₅ClO₃ 266.72 4-Chlorophenyl, Ketone Not reported Pharmaceutical intermediates
Methyl 4-chlorocubanecarboxylate C₁₀H₉ClO₂ 196.63 Chloro, Cubane framework Not reported High-energy materials

Key Findings:

  • Chlorosulfonyl and maleimide groups enhance electrophilicity, favoring bioconjugation .
  • Aryl and halogen substituents increase molecular weight and lipophilicity, impacting drug-likeness .
  • Ethyl esters offer better solubility than methyl analogs in aqueous systems .

Biological Activity

Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound is characterized by its chlorosulfonyl group, which is known to enhance interactions with biological targets.

Chemical Structure and Properties

The chemical formula of this compound is C9H13ClO3SC_9H_{13}ClO_3S. Its structure features a cyclohexane ring substituted with a carboxylate group and a chlorosulfonyl moiety, which contributes to its reactivity and biological activity.

PropertyValue
Molecular Weight232.71 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
ToxicityRespiratory irritant (Category 3)

Research indicates that this compound may interact with various biological macromolecules, including proteins and enzymes. The chlorosulfonyl group facilitates covalent bonding, potentially leading to inhibition of target enzymes through irreversible binding. This mechanism is particularly relevant in the context of developing inhibitors for therapeutic applications.

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structural features exhibit significant biological activities, including:

  • Enzyme Inhibition : Compounds containing the chlorosulfonyl group have been shown to inhibit specific enzymes involved in metabolic pathways. For instance, derivatives have been tested against various kinases and hydrolases, showing varying degrees of inhibition depending on the substituents on the cyclohexane ring .
  • Anticancer Activity : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For example, certain sulfonamide derivatives demonstrated IC50 values in the low micromolar range against pancreatic cancer cell lines .

Case Studies

  • Inhibition of Histone Deacetylases (HDACs) : A study explored the potential of sulfonamide derivatives as HDAC inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression. This compound showed promising results in preliminary assays, indicating its potential as a lead compound for further development .
  • Oxidative Phosphorylation Inhibition : Another investigation highlighted the role of similar compounds in inhibiting oxidative phosphorylation (OXPHOS), a metabolic pathway critical for energy production in cancer cells. Compounds that share structural similarities with this compound were shown to effectively reduce ATP production in cancer cell lines .

Toxicological Profile

The compound has been classified as a respiratory irritant (Category 3), indicating that exposure could lead to respiratory tract irritation . This toxicity profile necessitates careful handling and further investigation into its safety for therapeutic use.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate, and how can reaction conditions be optimized?

A common approach involves sulfonation of the cyclohexane ring followed by esterification. For example, sulfonyl chloride groups can be introduced via chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation. Subsequent esterification with methanol in the presence of catalytic sulfuric acid (H₂SO₄) under reflux (60–80°C) is typical, as seen in analogous syntheses of sulfonated benzoate esters . Optimization may include:

  • Temperature control : Preventing exothermic side reactions.
  • Solvent selection : Using anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to enhance solubility of intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) to isolate the product .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm cyclohexane ring conformation and substituent positions (e.g., trans/cis isomerism). For example, axial vs. equatorial sulfonyl chloride groups show distinct splitting patterns .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ expected at m/z 254.02 for C₉H₁₂ClO₄S).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) .

Q. How should researchers handle and store this compound to prevent degradation?

  • Moisture sensitivity : The chlorosulfonyl group hydrolyzes readily; store under inert gas (argon) in sealed, desiccated containers at –20°C.
  • Light protection : Amber glassware to avoid photodegradation of the ester or sulfonyl chloride groups.
  • Short-term use : Prepare fresh solutions in anhydrous solvents (e.g., DMF or DCM) .

Advanced Research Questions

Q. What mechanistic considerations arise when using this compound in nucleophilic substitution reactions?

The chlorosulfonyl group is highly electrophilic, enabling reactions with amines, thiols, or alcohols. Key factors:

  • Reactivity order : Amines > thiols > alcohols, due to nucleophilicity differences.
  • Steric effects : Bulky nucleophiles may require longer reaction times or elevated temperatures.
  • Byproduct mitigation : Use scavengers (e.g., polymer-bound tertiary amines) to trap HCl generated during substitution .

Q. How does the stability of this compound vary under acidic vs. basic conditions?

  • Acidic conditions (pH < 3) : The ester group hydrolyzes slowly, but the chlorosulfonyl group remains intact.
  • Basic conditions (pH > 8) : Rapid hydrolysis of both chlorosulfonyl and ester groups to carboxylic acid and sulfonate.
  • Buffered systems (pH 5–7) : Optimal for selective reactions (e.g., bioconjugation) without premature degradation .

Q. What strategies are effective for troubleshooting low yields in bioconjugation applications?

Low yields may stem from:

  • Competing hydrolysis : Use anhydrous solvents and minimize aqueous exposure during synthesis.
  • Steric hindrance : Introduce spacers (e.g., PEG linkers) between the compound and target biomolecule.
  • Validation : Confirm conjugation efficiency via MALDI-TOF or SDS-PAGE with thiol-reactive probes (e.g., Ellman’s assay) .

Data Contradiction and Methodological Challenges

Q. How should researchers address discrepancies in reported reactivity of sulfonyl chlorides compared to similar derivatives?

Discrepancies may arise from:

  • Electronic effects : Electron-withdrawing groups (e.g., fluorination) on the cyclohexane ring can alter chlorosulfonyl reactivity. Compare with methyl 4-(trifluoromethyl)cyclohexane-1-carboxylate derivatives, where electron deficiency accelerates substitution .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while nonpolar solvents slow reactions. Validate conditions via control experiments .

Q. What experimental adjustments are needed when scaling up synthesis from milligram to gram quantities?

  • Heat dissipation : Use jacketed reactors to manage exothermic sulfonation steps.
  • Purification scalability : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost efficiency.
  • Yield optimization : Track intermediates via TLC and adjust stoichiometry (e.g., 1.2 equiv chlorosulfonic acid) to account for side reactions .

Application-Oriented Questions

Q. How can this compound serve as a cross-linker in protein modification?

The chlorosulfonyl group reacts with lysine residues (ε-amino groups) under mild aqueous conditions (pH 7.4, 4°C). Applications include:

  • Antibody-drug conjugates (ADCs) : Link cytotoxic payloads via sulfonamide bonds.
  • Immobilization : Covalent attachment to affinity resins for chromatography.
    Note: Quench unreacted groups with tris buffer post-conjugation to prevent aggregation .

Q. What are the limitations of using this compound in vivo studies?

  • Hydrolysis in physiological buffers : Short half-life (t₁/₂ < 1 hr at 37°C) limits utility unless stabilized via PEGylation.
  • Toxicity : Reactive intermediates may require toxicity screening (e.g., MTT assays) before in vivo use.
  • Alternatives : Consider succinimidyl esters (e.g., SMCC) for improved stability .

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